molecular formula C18H19N3O4S2 B7700684 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one CAS No. 1358792-54-7

6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one

Cat. No. B7700684
CAS RN: 1358792-54-7
M. Wt: 405.5 g/mol
InChI Key: HRTMDCNFWPAEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research.

Mechanism of Action

The mechanism of action of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, it has been found to bind to the serotonin receptor, resulting in the modulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to modulate the levels of neurotransmitters such as serotonin and dopamine, resulting in the improvement of cognitive function and mood.

Advantages and Limitations for Lab Experiments

The use of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in lab experiments offers several advantages and limitations. One of the main advantages is its potent activity against various targets, making it a valuable tool for drug discovery and medicinal chemistry research. However, its limited solubility in water and low bioavailability can pose challenges in its application in certain experiments.

Future Directions

There are several future directions for the research and development of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one. One potential direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic efficacy. Moreover, the compound's potential use as a molecular probe for the identification of novel drug targets can also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceutical research. Its potent activity against various targets, including anti-inflammatory, analgesic, and neuroprotective activities, makes it a valuable tool for scientific research. Further studies are needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis method of 6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves the reaction of 4-(4-Methoxyphenyl)piperazine with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-25-14-4-2-13(3-5-14)20-8-10-21(11-9-20)27(23,24)15-6-7-16-17(12-15)26-18(22)19-16/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTMDCNFWPAEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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